molecular formula C5H8O<br>(H3C)2C=CHCHO<br>C5H8O B057294 3-Methyl-2-butenal CAS No. 107-86-8

3-Methyl-2-butenal

Cat. No. B057294
CAS RN: 107-86-8
M. Wt: 84.12 g/mol
InChI Key: SEPQTYODOKLVSB-UHFFFAOYSA-N
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Patent
US04192820

Procedure details

0.16 part of triethylamine is added to 81.2 parts of 3-methyl-3-buten-1-al and the mixture is heated in a pressure vessel to 170° C., at 10 bars pressure, in the course of 8 minutes. Immediately after reaching the set temperature, the mixture is again cooled to 50° C. in the course of 5 minutes. Distillation at 100 mm Hg gives 1.6 parts of unconverted 3-methyl-3-buten-1-al and 78.0 parts (98% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 98 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:6])[CH2:3][CH:4]=[O:5]>C(N(CC)CC)C>[CH3:6][C:2](=[CH2:1])[CH2:3][CH:4]=[O:5].[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC=O)=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is again cooled to 50° C. in the course of 5 minutes
Duration
5 min
DISTILLATION
Type
DISTILLATION
Details
Distillation at 100 mm Hg

Outcomes

Product
Name
Type
product
Smiles
CC(CC=O)=C
Name
Type
product
Smiles
CC(=CC=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04192820

Procedure details

0.16 part of triethylamine is added to 81.2 parts of 3-methyl-3-buten-1-al and the mixture is heated in a pressure vessel to 170° C., at 10 bars pressure, in the course of 8 minutes. Immediately after reaching the set temperature, the mixture is again cooled to 50° C. in the course of 5 minutes. Distillation at 100 mm Hg gives 1.6 parts of unconverted 3-methyl-3-buten-1-al and 78.0 parts (98% of theory) of 3-methyl-2-buten-1-al of boiling point 77° C. This corresponds to a conversion of 98 percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:6])[CH2:3][CH:4]=[O:5]>C(N(CC)CC)C>[CH3:6][C:2](=[CH2:1])[CH2:3][CH:4]=[O:5].[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC=O)=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is again cooled to 50° C. in the course of 5 minutes
Duration
5 min
DISTILLATION
Type
DISTILLATION
Details
Distillation at 100 mm Hg

Outcomes

Product
Name
Type
product
Smiles
CC(CC=O)=C
Name
Type
product
Smiles
CC(=CC=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.